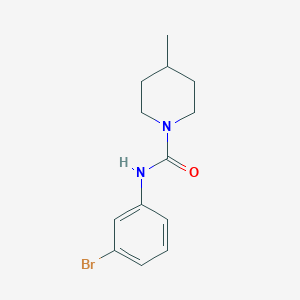

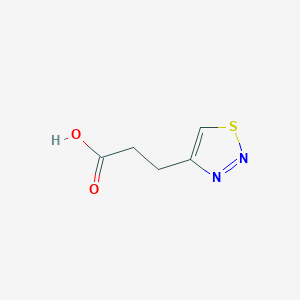

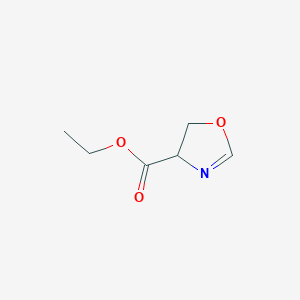

![molecular formula C5H4N4 B6615358 1H-pyrazolo[4,3-c]pyridazine CAS No. 36874-06-3](/img/structure/B6615358.png)

1H-pyrazolo[4,3-c]pyridazine

Overview

Description

1H-pyrazolo[4,3-c]pyridazine is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of this compound involves several methods. One common method is the Friedländer condensation . Another method involves starting from both a preformed pyrazole or pyridine . Other methods include protection-group and N-alkylation reactions, tandem borylation and Suzuki–Miyaura cross-coupling reactions, Pd-catalysed Buchwald–Hartwig amination, and selective metalation with TMPMgCl .Molecular Structure Analysis

The molecular structure of this compound is characterized by the fusion of a pyrazole and a pyridine ring . The structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .Scientific Research Applications

Synthesis and Biological Activity

1H-pyrazolo[4,3-c]pyridazine and its derivatives have been explored extensively in the field of synthetic organic chemistry. One study outlined efficient synthetic routes for pyrazolo[3,4-d]pyridazines and examined their biological activities, including antimicrobial, anti-inflammatory, and analgesic properties (Zaki, Sayed, & Elroby, 2016). Similarly, a novel series of pyrazole analogues, including pyrazolo[4,3-c]-pyridazines, demonstrated promising antimicrobial activity and dihydrofolate reductase (DHFR) inhibition (Othman et al., 2020).

Pharmaceutical Synthesis and Applications

The pharmaceutical potential of this compound derivatives has been highlighted through the synthesis of various derivatives with potential chemical and pharmacological activities. For instance, pyrazolo[1,5-b]pyridazines were identified as cyclin-dependent kinase inhibitors, suggesting their utility in treating solid tumors (Stevens et al., 2008). In addition, pyrazolo[3,4-d]pyridazine derivatives were prepared with high antimicrobial activity against various bacteria and fungi, indicating their potential as antibacterial and antifungal agents (Akbas & Berber, 2005).

Molecular Structure and Chemical Properties

Studies on the molecular structure and properties of this compound derivatives have provided insights into their diverse structural variations and potential applications. For example, an NMR study on 1-hydrazino-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones revealed various structural phenomena, including ring-chain tautomerism and cis-trans isomerism (Sinkkonen et al., 2002). Such understanding of the molecular structure can guide the design and synthesis of new compounds with tailored properties.

Mechanism of Action

Target of Action

Pyrazolo-pyridine derivatives have been known to interact with a variety of biological targets due to their structural similarity with purine bases adenine and guanine .

Mode of Action

It’s known that the compound can exist in two possible tautomeric forms: the 1h- and 2h-isomers . The 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 . This tautomeric diversity could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The compound can be selectively functionalized at multiple positions (n1, n2, c3, c5, and c7) through various chemical reactions . This allows for a diverse range of biological activities and interactions with various biochemical pathways.

Result of Action

Some pyrazolo-pyridine derivatives have shown significant inhibitory activity in certain biological assays . The exact effects would depend on the specific targets and pathways that the compound interacts with.

properties

IUPAC Name |

1H-pyrazolo[4,3-c]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-2-6-9-5-3-7-8-4(1)5/h1-3H,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEPLWZDUIIAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC2=C1NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one](/img/structure/B6615286.png)

![2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B6615319.png)

![4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6615328.png)

![2-{[hydroxy(methyl)phosphoryl]oxy}acetic acid](/img/structure/B6615335.png)

![2-[(2,4-dichlorophenyl)methyl]oxirane](/img/structure/B6615352.png)